molecular formula C25H21N3O6 B11185153 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11185153
M. Wt: 459.4 g/mol
InChI Key: NFGXUNCSLCQCGJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core structure This compound is characterized by the presence of multiple functional groups, including a benzodioxole moiety, a methoxybenzyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-methoxybenzyl chloride, and quinazoline derivatives. The synthetic route may involve:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the quinazoline derivative with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the carboxamide group: This can be accomplished through the reaction of the intermediate product with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinazoline ring.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Lacks the methoxybenzyl group.

    3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Lacks the benzodioxole moiety.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the presence of both the benzodioxole and methoxybenzyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21N3O6

Molecular Weight

459.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H21N3O6/c1-32-18-6-2-15(3-7-18)13-28-24(30)19-8-5-17(11-20(19)27-25(28)31)23(29)26-12-16-4-9-21-22(10-16)34-14-33-21/h2-11H,12-14H2,1H3,(H,26,29)(H,27,31)

InChI Key

NFGXUNCSLCQCGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)NC2=O

Origin of Product

United States

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